Palladium(II) oxide

Overview

Description

Synthesis Analysis

Palladium(II) oxide can be synthesized from palladium(II) gatifloxacin complexes, which act as bio-precursors. These complexes undergo thermal decomposition in an oxygenated medium at 600°C for 3 hours, resulting in nano-metric palladium(II) oxide. This process is characterized by its reliance on bio-precursors and offers a novel route to obtain PdO with specific physicochemical properties, including catalytic efficiency in decomposition reactions of H2O2 (Althubeiti, 2020).

Molecular Structure Analysis

The molecular structure of palladium(II) oxide is influenced by the synthesis method and conditions. The nano-metric scale of the synthesized PdO suggests a high surface area, which is beneficial for catalytic applications. The structural analysis typically involves techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM), providing insight into the crystalline structure and morphology that directly affect its reactivity and catalytic properties.

Chemical Reactions and Properties

Palladium(II) oxide is involved in various chemical reactions, including C-H activation and C-O bond-forming reactions, which are crucial in organic synthesis. An electrochemical strategy has been developed to oxidize PdII to PdIII or PdIV, promoting C-O reductive elimination. This method overcomes the limitations of traditional oxidants, highlighting the versatility and efficiency of PdO in facilitating challenging chemical transformations without the drawbacks of poor atom economy and undesired byproducts (Yang et al., 2017).

Scientific Research Applications

Selective Absorptiometric Reagent for Palladium(II) Determination : A method using 2-mercaptopyridine-1-oxide (sodium salt) has been developed for the absorptiometric determination of palladium(II), which forms a light pink chelate extractable in chloroform. This method demonstrates selective detection, with only Cu(II) and Ni(II) causing interference (Edrissi & Massoumi, 1971).

Palladium-Catalysed Carbon–Heteroatom Bond Formation : Palladium(II) plays a significant role in catalysis, particularly in the formation of carbon–heteroatom bonds. Bimetallic Pd(III) complexes have been shown to be involved in redox catalysis, challenging the existing understanding of oxidative palladium catalysis via Pd(II)–Pd(IV) redox cycles (Powers & Ritter, 2009).

Methane Oxidation Catalysts : Electron energy loss spectroscopy (ELS) and X-ray photoelectron spectroscopy (XPS) indicate that palladium(II) oxide forms during methane oxidation reactions. Palladium(II) oxide has been found to form as a film over palladium metal, which is significant for understanding the mechanism of methane oxidation over Pd-containing catalysts (Hoflund, Hagelin, Weaver, & Salaita, 2003).

Catalytic Oxidation of Alcohols in Water : A water-soluble palladium(II) bathophenanthroline complex has been developed as a catalyst for the selective aerobic oxidation of alcohols to aldehydes, ketones, and carboxylic acids in a biphasic water-alcohol system. This environmentally friendly approach uses water as a solvent and air as the oxidant (ten Brink, Arends, & Sheldon, 2000).

Chemiluminescent Probe for Palladium(II) Detection : A reaction-based chemiluminescent probe has been developed for detecting palladium(II) in various environments, demonstrating potential utility for in vitro, in cellulo, and in vivo applications (Gao et al., 2019).

Electrocatalysts in Fuel Cells : Pd-palladium oxide porous nanotubes have been synthesized for use as anodic electrocatalysts in alkaline direct methanol fuel cells. These nanotubes show enhanced electroactivity due to the synergistic effect between PdO and Pd (Wang et al., 2020).

Safety And Hazards

Future Directions

Research is ongoing to broaden the utility of Palladium(II) oxide. Its notable semiconducting properties have gained considerable attention in the electronics and semiconductor industry . It is also being explored for its capacity to serve as a photodegradable catalyst in the breakdown of organic pollutants .

properties

IUPAC Name |

oxopalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQXAKJSGXAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

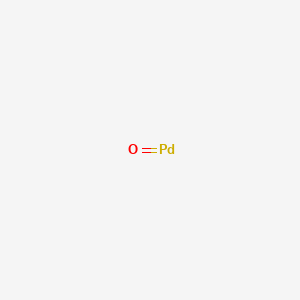

O=[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11113-77-2 (cpd with unspecified MF) | |

| Record name | Palladium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90894899 | |

| Record name | Palladium monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; Insoluble in water; [Merck Index] Black odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Palladium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Palladium(II) oxide | |

CAS RN |

1314-08-5 | |

| Record name | Palladium oxide (PdO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium oxide (PdO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium monoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.